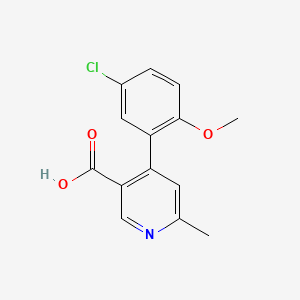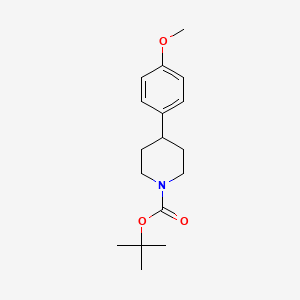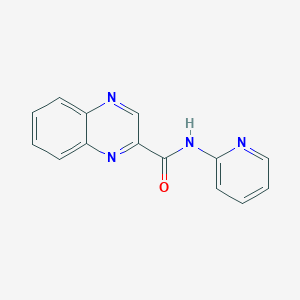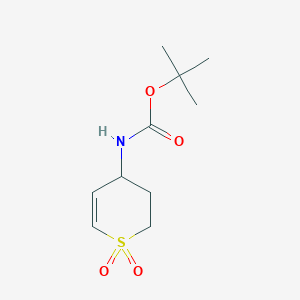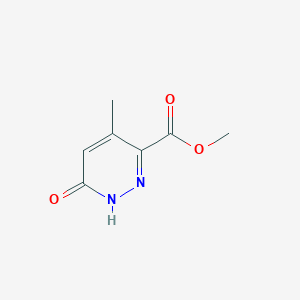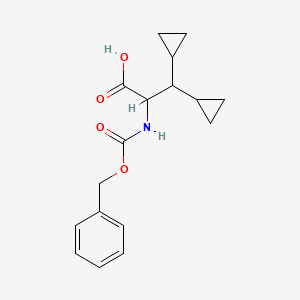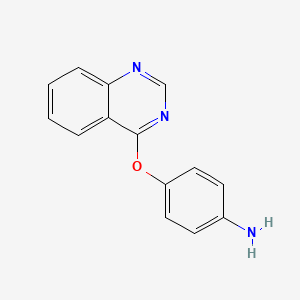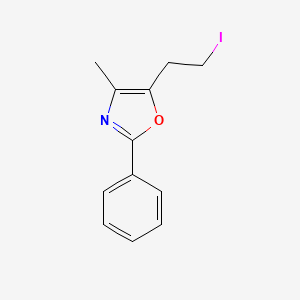
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with an iodoethyl group, a methyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoethylamine with 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of azidoethyl or cyanoethyl derivatives.
Oxidation Products: Formation of oxazole derivatives with higher oxidation states.
Reduction Products: Formation of reduced oxazole derivatives.
Applications De Recherche Scientifique
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodoethyl group, facilitating its reaction with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Iodoethyl)benzene: Similar in structure but lacks the oxazole ring.
4-(2-Iodoethyl)-2-methyl-1,3-oxazole: Similar but with different substitution patterns on the oxazole ring.
5-(2-Bromoethyl)-4-methyl-2-phenyl-1,3-oxazole: Similar but with a bromoethyl group instead of an iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is unique due to the combination of its iodoethyl group and oxazole ring, which imparts distinct reactivity and potential applications. The presence of the iodine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic transformations.
Propriétés
Formule moléculaire |
C12H12INO |
|---|---|
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
5-(2-iodoethyl)-4-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H12INO/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
PNOXCWNDGFETKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=CC=C2)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


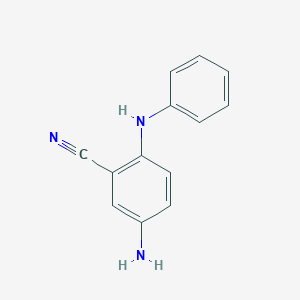
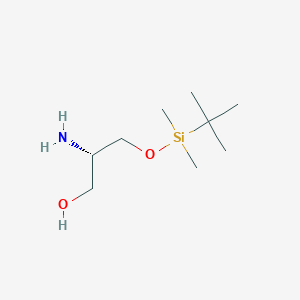
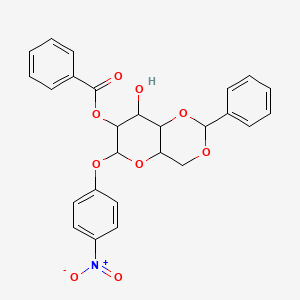

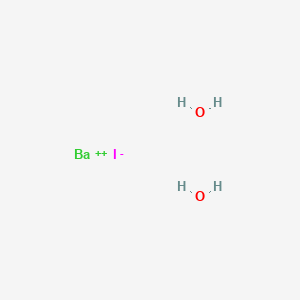
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)
